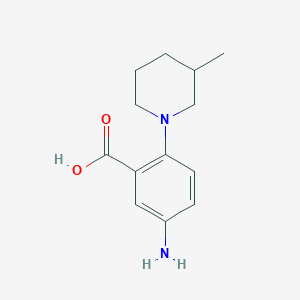

5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid” is a chemical compound with the empirical formula C13H18N2O2 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

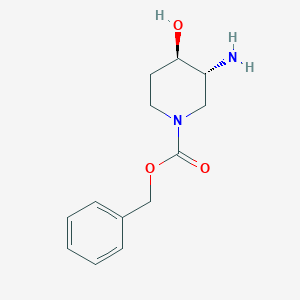

While specific synthesis methods for “5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid” were not found, piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Molecular Structure Analysis

The molecular structure of “5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid” can be represented by the SMILES string CC1CCN(CC1)c2ccc(N)cc2C(O)=O . The InChI representation is 1S/C13H18N2O2/c1-9-4-6-15(7-5-9)12-3-2-10(14)8-11(12)13(16)17/h2-3,8-9H,4-7,14H2,1H3,(H,16,17) .

Physical And Chemical Properties Analysis

“5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid” has a molecular weight of 234.29 g/mol . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Piperidine Derivatives in Pharmaceutical Industry

Summary of the Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Results or Outcomes

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

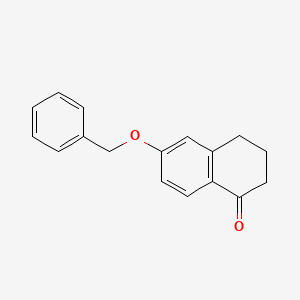

Para-Aminobenzoic Acid (PABA) Analogs in Therapeutic Applications

Summary of the Application

Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, PABA is a commonly used building block in pharmaceuticals . It is great for the development of a wide range of novel molecules with potential medical applications .

Methods of Application

PABA-based therapeutic chemicals as molecular targets and their usage in biological processes are the primary focus of this review study .

Results or Outcomes

Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials .

Piperidine Derivatives in Anticancer Research

Summary of the Application

A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Methods of Application

The derivatives were synthesized and evaluated for their inhibitory activity against ALK and ROS1 .

Results or Outcomes

The study found that these derivatives showed promising inhibitory activity, suggesting their potential as anticancer agents .

Piperidine Derivatives in Antioxidant Research

Summary of the Application

Piperine, a piperidine derivative found in plants of the Piperaceae family, shows powerful antioxidant action .

Methods of Application

Piperine’s antioxidant properties are studied through various assays .

Results or Outcomes

Piperine was found to have promising antioxidation effects, suggesting its potential in combating oxidative stress .

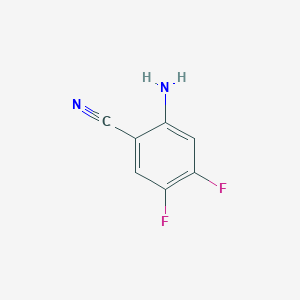

Para-Aminobenzoic Acid (PABA) Analogs in Antibacterial Research

Summary of the Application

In combination with some antibiotics, PABA shows synergistic antibacterial potency to different strains including Pseudomonas aeruginosa and Staphylococcus aureus .

Methods of Application

The antibacterial activity of PABA is studied in combination with various antibiotics against different bacterial strains .

Results or Outcomes

The study found that PABA, in combination with certain antibiotics, exerts significant antibacterial activity .

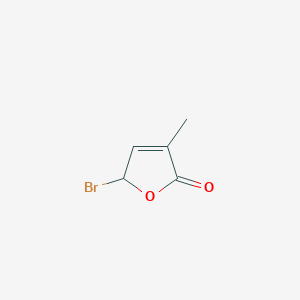

2-Amino-5-chloro-3-methylbenzoic Acid in Insecticidal Research

Summary of the Application

2-Amino-5-chloro-3-methylbenzoic Acid is a useful research chemical for the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .

Methods of Application

The compound is used in the synthesis of benzoyl urea containing anthranillic acid groups .

Results or Outcomes

The resulting compounds showed promising insecticidal activity .

Eigenschaften

IUPAC Name |

5-amino-2-(3-methylpiperidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13(16)17/h4-5,7,9H,2-3,6,8,14H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHXVRSOPLAEAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=C(C=C(C=C2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443779 |

Source

|

| Record name | 5-AMINO-2-(3-METHYL-1-PIPERIDINYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid | |

CAS RN |

78243-67-1 |

Source

|

| Record name | 5-AMINO-2-(3-METHYL-1-PIPERIDINYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)

![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)

![(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine](/img/structure/B1278694.png)